

Application of TG-100435 in High-Throughput Screening: Unlocking Novel Kinase Inhibitors

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Compound of Interest

Compound Name: TG-100435

Cat. No.: B10853445

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Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its ability to modulate the activity of several key kinases involved in oncogenesis and other disease pathways makes it a valuable tool for chemical biology and a promising starting point for drug discovery programs. High-throughput screening (HTS) methodologies are essential for systematically exploring chemical libraries to identify novel kinase inhibitors with desired potency and selectivity. This document provides detailed application notes and protocols for the utilization of **TG-100435** as a reference compound and outlines strategies for developing HTS campaigns to discover new inhibitors targeting kinases sensitive to **TG-100435**.

Mechanism of Action and Target Profile of TG-100435

TG-100435 exerts its biological effects by competitively inhibiting the ATP-binding site of multiple protein tyrosine kinases. Its primary targets include members of the Src family, Abl kinase, and the Ephrin receptor tyrosine kinase EphB4. The inhibition of these kinases disrupts downstream signaling pathways that are crucial for cell proliferation, survival, migration, and angiogenesis.

A significant aspect of **TG-100435**'s pharmacology is its in vivo metabolism to the N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, which may contribute significantly to the overall in vivo efficacy.^[1]

Quantitative Data: In Vitro Kinase Inhibition Profile of TG-100435

The following table summarizes the inhibitory activity of **TG-100435** against a panel of protein tyrosine kinases. This data is critical for designing and interpreting HTS experiments, as it establishes a baseline for the expected potency of a reference inhibitor.

Kinase Target	Inhibition Constant (Ki) (nM)
Src	13 - 64
Lyn	13 - 64
Abl	13 - 64
Yes	13 - 64
Lck	13 - 64
EphB4	13 - 64

Data sourced from publicly available research.^[1]

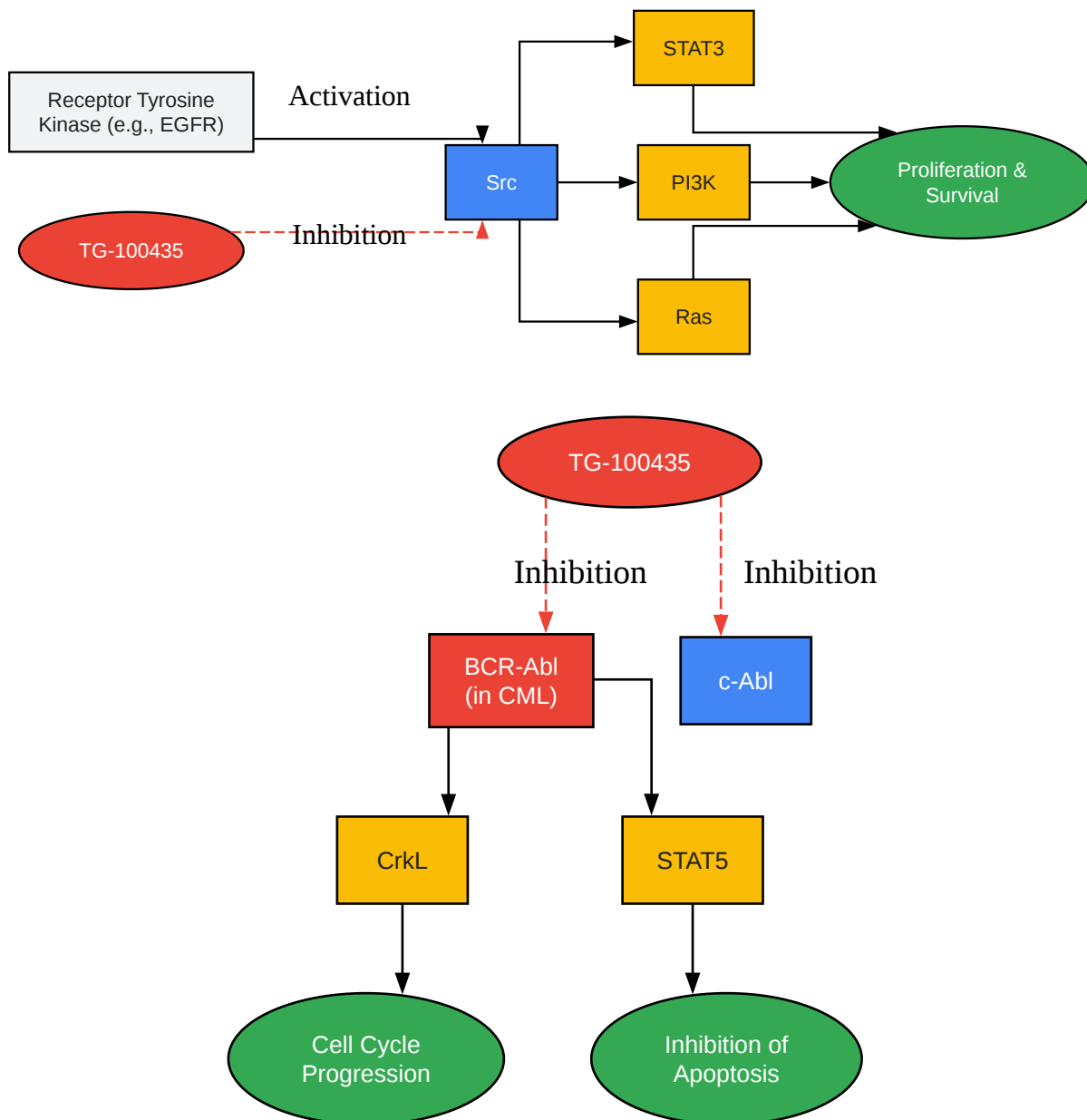
High-Throughput Screening Strategies

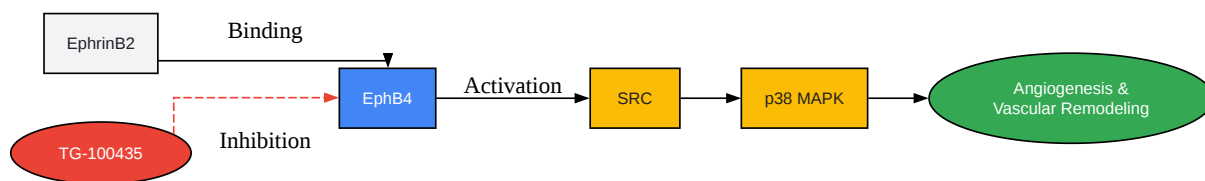
The development of a robust and reliable HTS assay is paramount for the successful identification of novel kinase inhibitors. Both biochemical and cell-based assay formats are suitable for screening campaigns targeting the kinases inhibited by **TG-100435**. The choice of assay format will depend on the specific research goals, available resources, and the desired physiological relevance of the screening data.

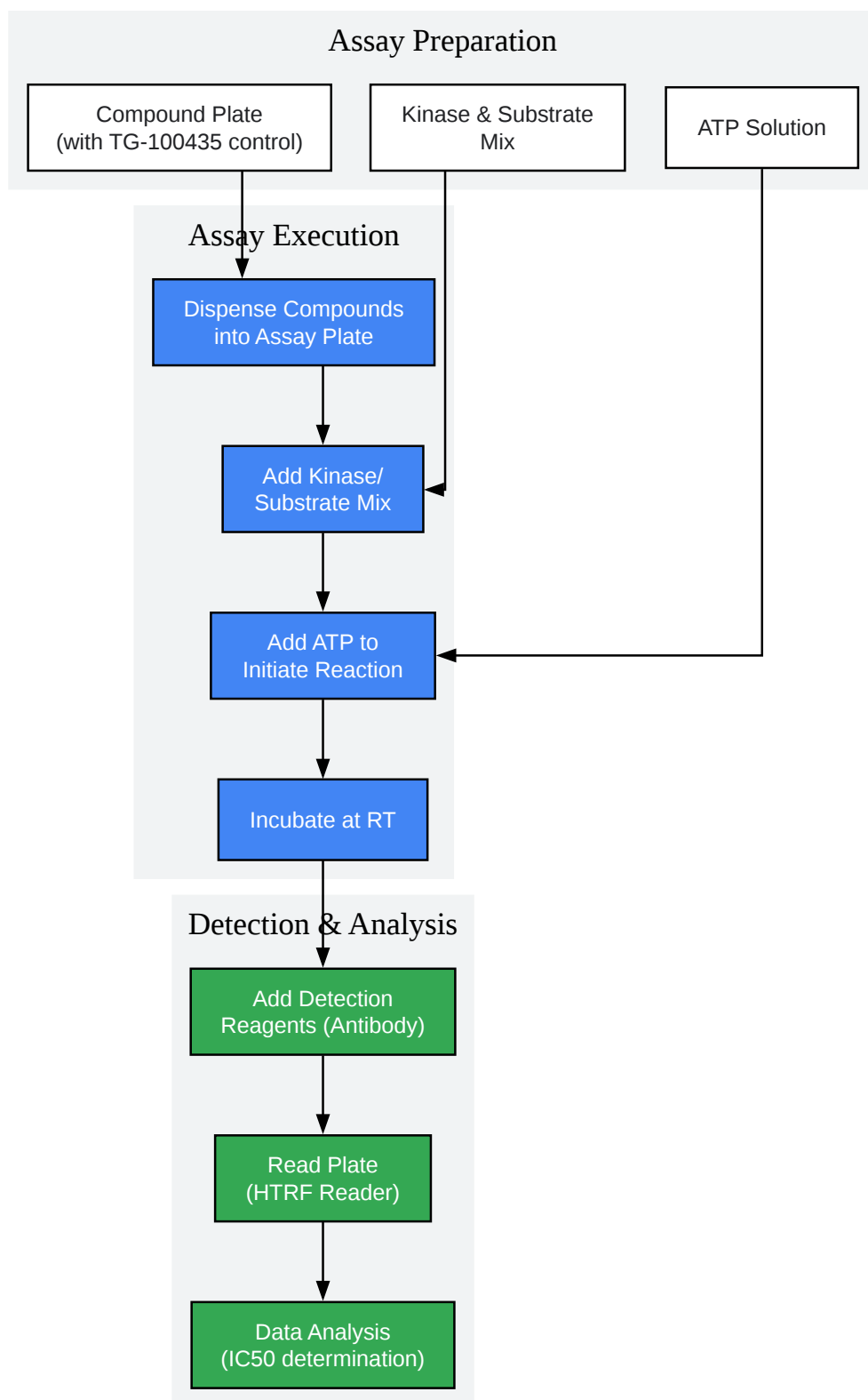
Signaling Pathways for Assay Development

Understanding the signaling context of the target kinase is crucial for designing relevant cell-based assays and for understanding the potential downstream effects of identified inhibitors.

Below are simplified representations of key signaling pathways involving Src, Abl, and EphB4, which are primary targets of **TG-100435**.







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References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- To cite this document: BenchChem. [Application of TG-100435 in High-Throughput Screening: Unlocking Novel Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10853445#application-of-tg-100435-in-high-throughput-screening>]

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